REACTION_CXSMILES
|
S(Cl)([O:4][CH2:5][Cl:6])(=O)=O.[C:8]([O:12][C:13]([NH:15][CH2:16][CH2:17][CH2:18][C:19](O)=[O:20])=[O:14])([CH3:11])([CH3:10])[CH3:9].C([O-])(O)=O.[Na+]>[N+](CCCC)(CCCC)(CCCC)CCCC.[O-]S(O)(=O)=O.O.C(Cl)Cl>[Cl:6][CH2:5][O:4][C:19](=[O:20])[CH2:18][CH2:17][CH2:16][NH:15][C:13]([O:12][C:8]([CH3:10])([CH3:9])[CH3:11])=[O:14] |f:2.3,4.5,6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OCCl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NCCCC(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The organic phase was thereafter separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with CH2Cl2 (three times)
|
Type
|
WASH
|
Details
|
The combined organic layer was washed with NaHCO3 (×3), brine (×3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
ClCOC(CCCNC(=O)OC(C)(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |